![molecular formula C17H12N2O2 B15169924 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-42-8](/img/structure/B15169924.png)
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a heterocyclic aromatic compound that features a benzaldehyde moiety linked to a pyridine ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:
Formation of the Pyridine Ether Linkage: This can be achieved through a nucleophilic aromatic substitution reaction where a pyridine derivative reacts with a suitable nucleophile.
Introduction of the Benzaldehyde Group: The benzaldehyde moiety can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-{5-[(Pyridin-2-yl)oxy]pyridin-2-yl}benzaldehyde: Similar structure but with different positions of the pyridine rings.
3-{5-[(Pyridin-4-yl)oxy]pyridin-4-yl}benzaldehyde: Another positional isomer with pyridine rings at different positions.
Uniqueness
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to its specific arrangement of the pyridine rings and the benzaldehyde moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918138-42-8 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
3-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-12-13-3-1-4-14(7-13)15-8-17(11-19-9-15)21-16-5-2-6-18-10-16/h1-12H |
Clave InChI |
IBUSJLBOMSDTQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=CN=C2)OC3=CN=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



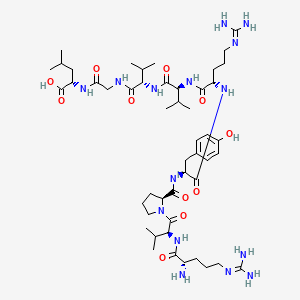
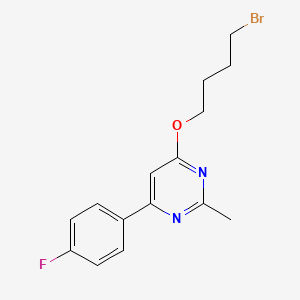
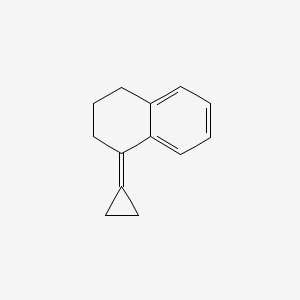
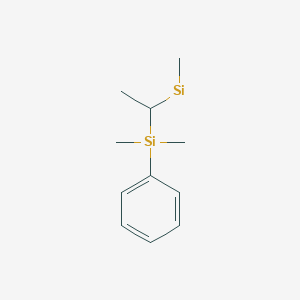
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
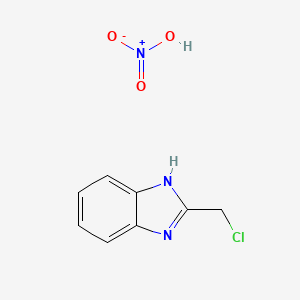
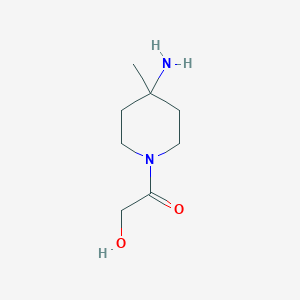

![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
